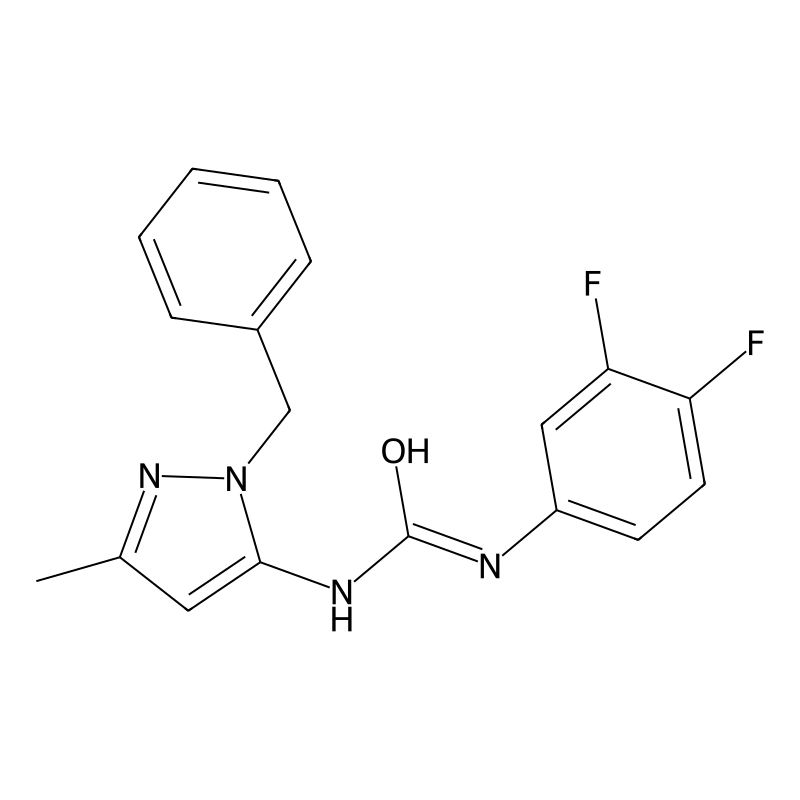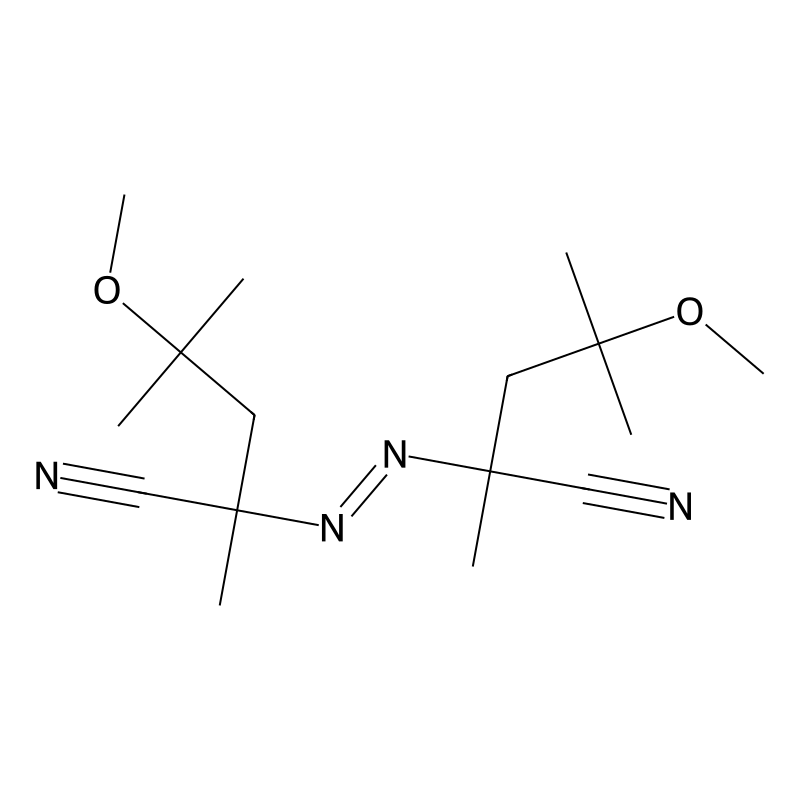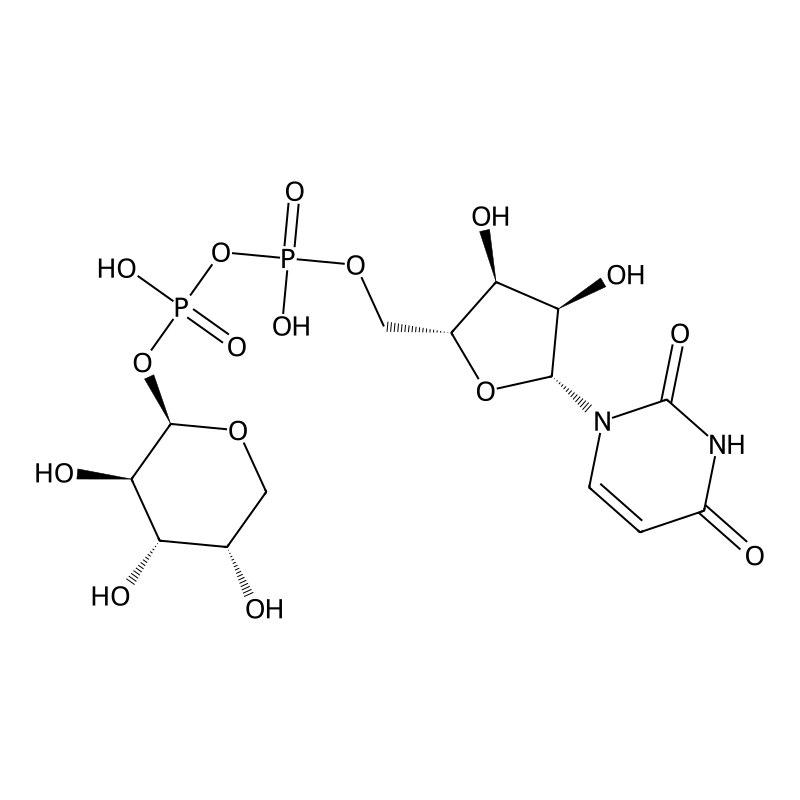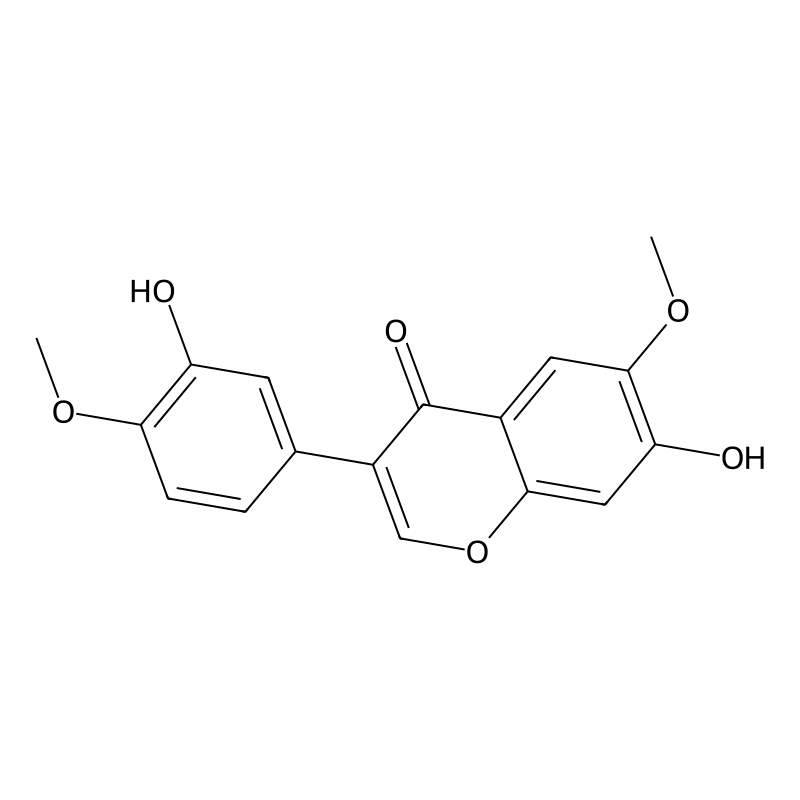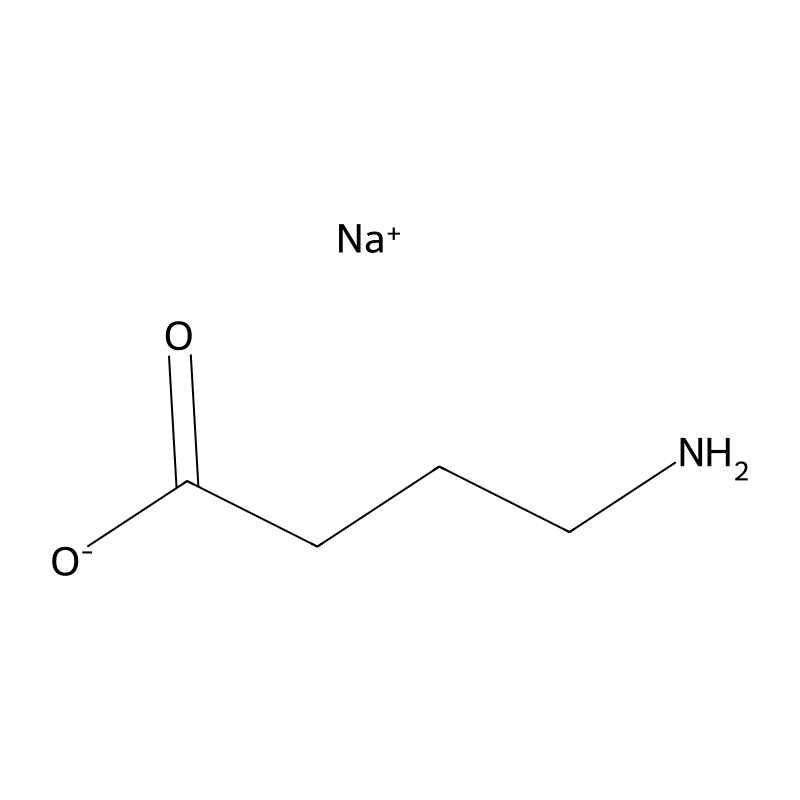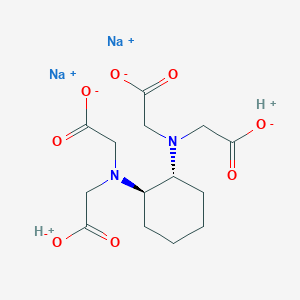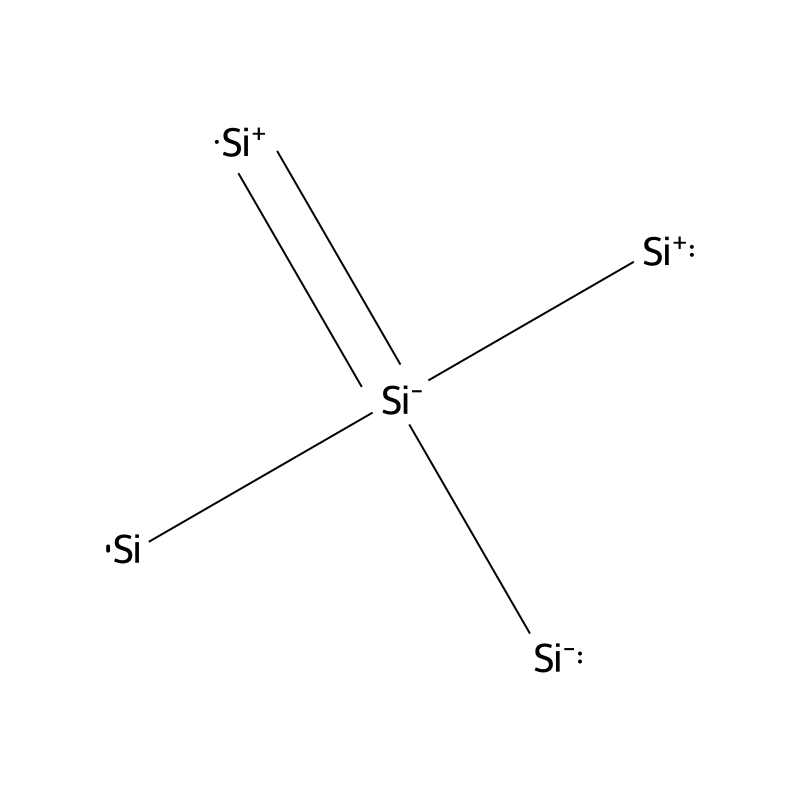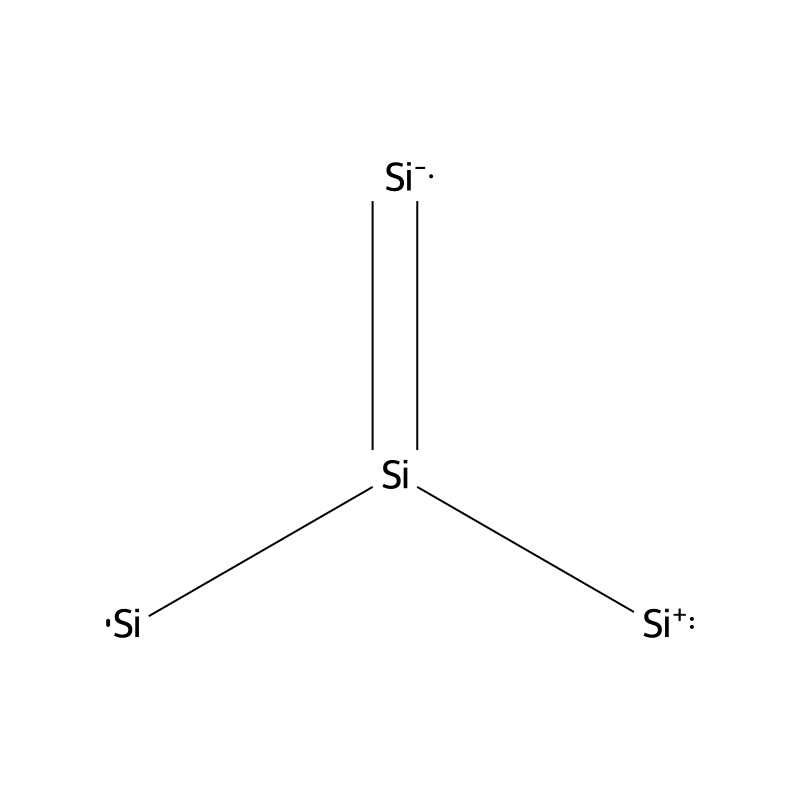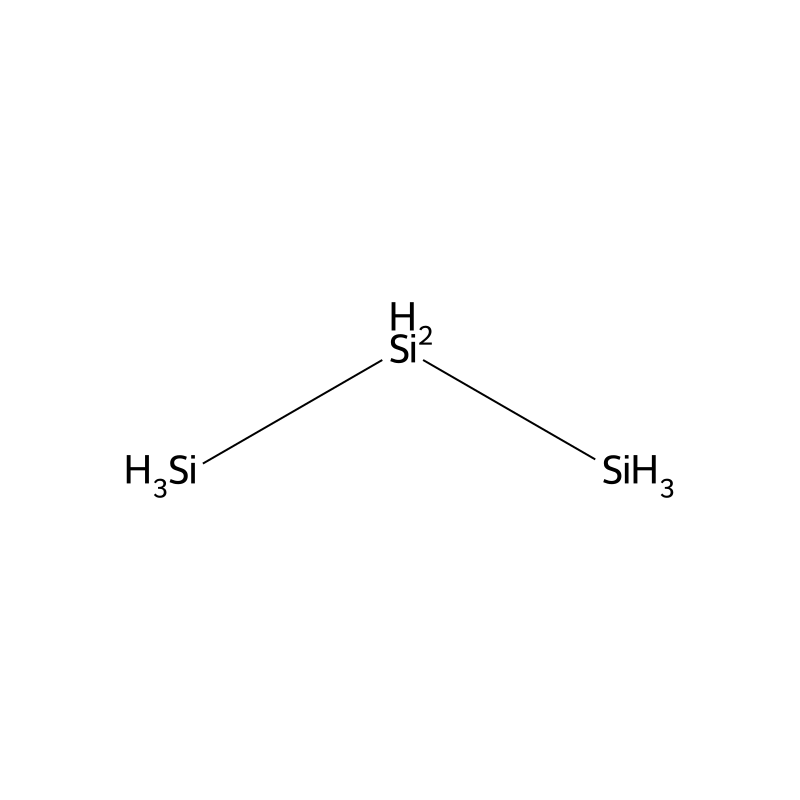2-[(Trimethylsilyl)ethynyl]toluene
![2-[(Trimethylsilyl)ethynyl]toluene](/img/structure-2d/800/S1897909.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Functionalization:
2-[(Trimethylsilyl)ethynyl]toluene (CAS Number: 3989-15-9) is an organic molecule containing a dimethylsilyl group (Si(CH3)3) attached to an ethynyl group (C≡C) which is further connected to a toluene moiety (methyl-substituted benzene). Due to the presence of the ethynyl group, 2-[(Trimethylsilyl)ethynyl]toluene serves as a versatile building block in organic synthesis. The trimethylsilyl group can be readily transformed into other functionalities, allowing for the creation of complex organic molecules. Research has explored various methods for the synthesis and functionalization of 2-[(Trimethylsilyl)ethynyl]toluene. For instance, a study describes the synthesis of this molecule through Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl halide [].
Applications in Organic Chemistry:
The unique structure of 2-[(Trimethylsilyl)ethynyl]toluene makes it a valuable intermediate in the synthesis of various organic compounds. Research has demonstrated its application in the synthesis of:
- Poly(aryl ether)s: These are polymers with promising applications in organic electronics due to their good thermal stability and film-forming properties. Studies have shown that 2-[(Trimethylsilyl)ethynyl]toluene can be used as a precursor for the synthesis of poly(aryl ether)s with tailored properties [].
- Functionalized alkynes: The ethynyl group in 2-[(Trimethylsilyl)ethynyl]toluene can be further functionalized to introduce various functionalities. Research has explored its use in the synthesis of functionalized alkynes with potential applications in catalysis and material science [].
Other Potential Applications:
While research on the specific applications of 2-[(Trimethylsilyl)ethynyl]toluene is ongoing, its unique structure suggests potential applications in other areas of scientific research. These include:
- Molecular probes: The molecule's reactivity and ability to be functionalized could be useful for designing probes for biological studies.
- Organic materials: The combination of the aromatic ring and the ethynyl group could be advantageous for developing new organic materials with specific properties.
2-[(Trimethylsilyl)ethynyl]toluene, with the chemical formula C₁₂H₁₆Si, is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to an ethynyl substituent on a toluene ring. This compound is notable for its reactivity due to the presence of the ethynyl group, which can participate in various
- Dehydrogenative Silylation: This reaction involves the introduction of a silyl group to a terminal alkyne, often using catalytic systems like palladium or iridium complexes. The trimethylsilyl group can also be removed selectively under mild conditions, allowing for further functionalization of the alkyne .
- Sonogashira Reaction: This coupling reaction between 2-[(trimethylsilyl)ethynyl]toluene and various aryl halides allows for the formation of biaryl compounds, which are valuable in materials science and organic synthesis .
- Protiodesilylation: The selective removal of the trimethylsilyl group can be achieved using bases like potassium carbonate or tetrabutylammonium fluoride, facilitating the regeneration of the parent alkyne .
The synthesis of 2-[(trimethylsilyl)ethynyl]toluene typically involves:
- Alkyne Formation: The initial step may include the reaction of 2-bromotoluene with trimethylsilylacetylene in the presence of a base such as lithium diisopropylamide (LDA) or sodium hydride to form the desired ethynyl compound.
- Silylation: The trimethylsilyl group can be introduced through reactions involving trimethylchlorosilane and suitable alkynes or aromatic compounds under controlled conditions .
- Purification: The final product is purified through standard techniques such as column chromatography or recrystallization to achieve high purity levels for further applications .
2-[(Trimethylsilyl)ethynyl]toluene finds applications in various fields:
- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
- Material Science: Its derivatives can be utilized in creating functional materials with specific electronic or optical properties.
- Analytical Chemistry: This compound is used in proteomics research as a biochemical tool for studying protein interactions and modifications .
Interaction studies involving 2-[(trimethylsilyl)ethynyl]toluene primarily focus on its reactivity with other organic compounds. These studies often assess how it participates in cross-coupling reactions or its behavior under different catalytic conditions. Understanding these interactions is crucial for optimizing synthetic pathways and developing new materials with desired functionalities .
Several compounds exhibit structural similarities to 2-[(trimethylsilyl)ethynyl]toluene. Notable examples include:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Trimethylsilylacetylene | Terminal alkyne with a trimethylsilyl group | Highly reactive; used as a precursor in synthesis |
| 2-Bromotoluene | Bromine substituent on toluene | Acts as a coupling partner in Sonogashira reactions |
| 3-(Trimethylsilyl)prop-1-yne | Prop-1-yne chain with a trimethylsilyl group | Different chain length affects reactivity |
| Phenylacetylene | Phenyl group attached to an ethynyl group | Lacks silylation; more prone to polymerization |
Each of these compounds has unique characteristics that differentiate them from 2-[(trimethylsilyl)ethynyl]toluene, particularly regarding their reactivity profiles and applications in synthetic chemistry. The presence of the trimethylsilyl group enhances stability and reactivity, making it particularly useful in organic synthesis and material science applications .
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
